Cas no 1334370-99-8 (methyl 2-{1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-amido}benzoate)

methyl 2-{1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-amido}benzoate structure
1334370-99-8 structure
商品名:methyl 2-{1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-amido}benzoate
CAS番号:1334370-99-8
MF:C23H26N6O3
メガワット:434.490944385529
CID:5964639
PubChem ID:56724491

methyl 2-{1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-amido}benzoate 化学的及び物理的性質

名前と識別子

    • methyl 2-{1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-amido}benzoate
    • methyl 2-[[1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carbonyl]amino]benzoate
    • VU0533451-1
    • methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
    • 1334370-99-8
    • F6149-0248
    • methyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate
    • AKOS024533724
    • インチ: 1S/C23H26N6O3/c1-15-13-16(2)29(27-15)21-11-10-20(25-26-21)28-12-6-7-17(14-28)22(30)24-19-9-5-4-8-18(19)23(31)32-3/h4-5,8-11,13,17H,6-7,12,14H2,1-3H3,(H,24,30)
    • InChIKey: UBJGKSGDCQIBOY-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC=CC=C1NC(C1CCCN(C2=NN=C(N3C(C)=CC(C)=N3)C=C2)C1)=O

計算された属性

  • せいみつぶんしりょう: 434.20663871g/mol
  • どういたいしつりょう: 434.20663871g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 664
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

methyl 2-{1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-amido}benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6149-0248-10mg
methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1334370-99-8
10mg
$79.0 2023-09-09
Life Chemicals
F6149-0248-50mg
methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1334370-99-8
50mg
$160.0 2023-09-09
Life Chemicals
F6149-0248-5mg
methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1334370-99-8
5mg
$69.0 2023-09-09
Life Chemicals
F6149-0248-40mg
methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1334370-99-8
40mg
$140.0 2023-09-09
Life Chemicals
F6149-0248-100mg
methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1334370-99-8
100mg
$248.0 2023-09-09
Life Chemicals
F6149-0248-5μmol
methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1334370-99-8
5μmol
$63.0 2023-09-09
Life Chemicals
F6149-0248-4mg
methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1334370-99-8
4mg
$66.0 2023-09-09
Life Chemicals
F6149-0248-75mg
methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1334370-99-8
75mg
$208.0 2023-09-09
Life Chemicals
F6149-0248-20mg
methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1334370-99-8
20mg
$99.0 2023-09-09
Life Chemicals
F6149-0248-2μmol
methyl 2-{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-amido}benzoate
1334370-99-8
2μmol
$57.0 2023-09-09

methyl 2-{1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-amido}benzoate 関連文献

methyl 2-{1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-amido}benzoateに関する追加情報

Methyl 2-{1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-amido}benzoate: A Novel Scaffold for Targeted Therapeutic Applications

3,5-dimethyl-1H-pyrazol-1-yl functionalized compounds have emerged as pivotal scaffolds in modern drug discovery, particularly in the development of pyridazin-3-ylpiperidine-3-amido derivatives. The compound methyl 2-{1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-amido}benzoate represents a novel molecular architecture that integrates multiple pharmacophoric elements, including benzoate ester functionality, pyridazin-3-yl heterocyclic ring systems, and piperidine-3-amido amide moieties. This unique structural combination has been strategically designed to modulate specific biological targets, such as kinase inhibitors and neurotransmitter receptors, with potential applications in oncology and neurodegenerative diseases.

The benzoate ester group in this compound serves as a key functional handle for metabolic stability and solubility optimization, while the pyridazin-3-yl ring system provides a rigid scaffold for precise molecular interactions. Recent studies have demonstrated that 3,5-dimethyl-1H-pyrazol-1-yl substitutions significantly enhance the binding affinity of these compounds to ATP-binding cassette (ABC) transporters, which are critical in drug resistance mechanisms. This structural feature is particularly relevant in the context of multidrug resistance (MDR) in cancer therapy, where the compound's ability to inhibit ATP-binding cassette subfamily B member 1 (ABCB1) may offer therapeutic advantages.

Emerging research in 2023 highlights the potential of pyridazin-3-ylpiperidine-3-amido derivatives as selective inhibitors of phosphoinositide 3-kinase (PI3K) isoforms, which are implicated in various malignancies. The methyl group at the benzoate ester position has been shown to modulate the hydrophobicity of the molecule, thereby influencing its cellular uptake and intracellular targeting. This aspect is crucial for the development of targeted drug delivery systems, where precise localization of the compound within specific cellular compartments can enhance therapeutic efficacy while minimizing systemic toxicity.

Recent advancements in computational drug design have further validated the structural advantages of this compound. Molecular docking studies conducted in 2024 revealed that the 3,5-dimethyl-1H-pyrazol-1-yl moiety forms favorable hydrogen bonding interactions with the hydrophobic pocket of the ATP-binding cassette transporter, thereby stabilizing the ligand-receptor complex. This interaction is critical for the compound's ability to overcome drug efflux mechanisms and improve the intracellular concentration of therapeutic agents.

Additionally, the piperidine-3-amido functionality in this molecule has been linked to enhanced pro-drug properties, which are particularly beneficial in the context of oral bioavailability. Preclinical studies have shown that the compound undergoes efficient metabolic activation in the liver, converting it into its active form through enzymatic cleavage. This metabolic pathway is essential for the development of oral formulations that can achieve sustained therapeutic concentrations without requiring frequent dosing.

The integration of the benzoate ester group with the pyridazin-3-yl ring system also allows for the incorporation of fluorophore moieties for real-time tracking of the compound's biodistribution. This capability is particularly valuable in in vivo imaging studies, where the ability to monitor the compound's accumulation in target tissues can provide insights into its pharmacokinetic behavior and optimize dosing regimens.

Furthermore, the 3,5-dimethyl-1H-pyrazol-1-yl substitution has been shown to modulate the electrophilic reactivity of the compound, reducing its potential to induce cytotoxicity or genotoxicity. This is a critical consideration in the development of safe and effective therapeutic agents, particularly for long-term use in chronic conditions such as neurodegenerative disorders or metabolic syndromes.

In the realm of neuropharmacology, this compound has demonstrated promising activity against tau protein aggregation, a hallmark of Alzheimer's disease. The pyridazin-3-yl ring system is believed to interact with microtubule-associated proteins, thereby stabilizing the cytoskeleton and preventing the pathological accumulation of beta-amyloid plaques. These findings underscore the compound's potential as a multitarget therapeutic agent that addresses both the pathological and symptomatic aspects of neurodegenerative diseases.

Recent clinical trials have also explored the anti-inflammatory properties of this compound, particularly in the context of autoimmune disorders. The benzoate ester group has been shown to inhibit pro-inflammatory cytokine production by modulating the activity of NF-κB signaling pathways. This dual functionality makes the compound a candidate for the development of combination therapies that target both inflammatory and neurodegenerative processes.

Overall, the structural complexity of methyl 2-{1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-amido}benzoate exemplifies the strategic design of modern pharmaceuticals. By integrating multiple pharmacophoric elements, this compound addresses key challenges in drug development, including target specificity, metabolic stability, and therapeutic efficacy. Continued research into its molecular mechanisms and pharmacological profiles is expected to further expand its potential applications in medicine.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量